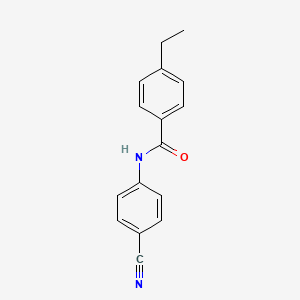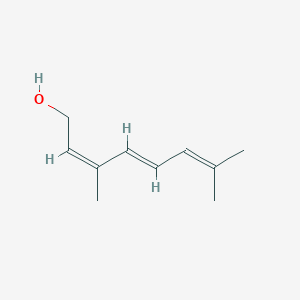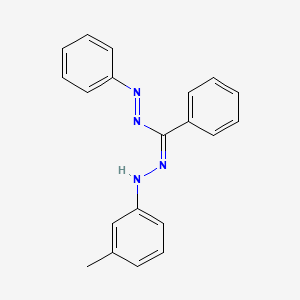
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, a nitro group, and a propanoic acid methyl ester moiety attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the nitration of an imidazole derivative to introduce the nitro group. This is followed by alkylation to add the ethyl group and esterification to form the propanoic acid methyl ester moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, and the use of advanced catalysts to enhance reaction efficiency, are commonly employed. The scalability of the process is crucial for industrial applications, and methods are designed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethyl group or the ester moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the imidazole ring can bind to metal ions or other biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid methyl ester.
Imidazolepropionic acid: Contains a propanoic acid group but lacks the nitro and ethyl groups.
Uniqueness
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
methyl 3-(5-ethyl-2-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O4/c1-3-7-6-10-9(12(14)15)11(7)5-4-8(13)16-2/h6H,3-5H2,1-2H3 |
Clé InChI |
JSXGRMWKMKIMNV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N1CCC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
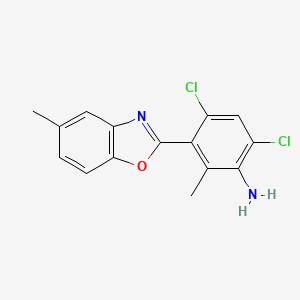

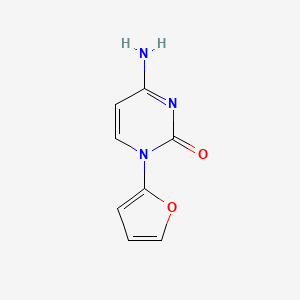
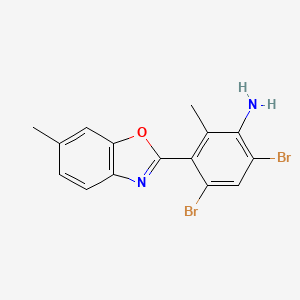
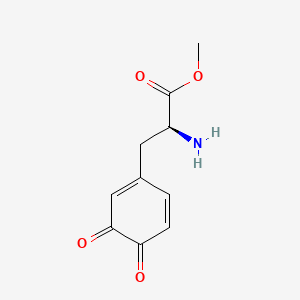
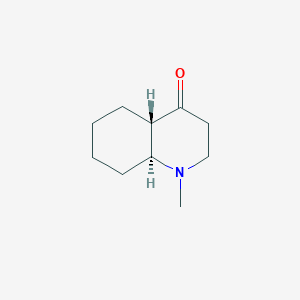

![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
